N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Description
N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (molecular formula: C₁₂H₂₁ClN₄O, molecular weight: 272.78 g/mol) is a pyrazolo-pyridine derivative characterized by a bicyclic core with a carboxamide group substituted by butyl and methyl alkyl chains. Its hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. The compound’s structural uniqueness lies in the N-butyl-N-methyl substitution pattern, which distinguishes it from analogs with smaller or aromatic substituents .
Properties
IUPAC Name |
N-butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O.ClH/c1-3-4-7-16(2)12(17)11-9-8-13-6-5-10(9)14-15-11;/h13H,3-8H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRDYOABNFVREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1=NNC2=C1CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220017-77-5 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, N-butyl-4,5,6,7-tetrahydro-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced forms, and substitution reactions may yield derivatives with different functional groups .
Scientific Research Applications
The compound features a unique pyrazolo-pyridine structure, which is crucial for its biological activity. The presence of the butyl and methyl groups contributes to its lipophilicity, potentially enhancing its ability to cross biological membranes.
Medicinal Chemistry
N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has shown promise in various therapeutic areas:
a. Neuropharmacology
- Preliminary studies suggest that this compound may exhibit neuroprotective effects. It has been investigated for its potential in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
b. Antidepressant Activity
- The compound has been evaluated in animal models for its antidepressant-like effects. It appears to influence serotonin and norepinephrine levels, which are critical targets in the treatment of depression.
Research Applications
a. Enzyme Inhibition Studies
- Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to neurodegenerative disorders. This inhibition could provide insights into new therapeutic strategies.
b. Pharmacokinetic Studies
- Investigations into the pharmacokinetics of this compound have been conducted to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal explored the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death and improved cellular viability when treated with varying concentrations of the compound.
Case Study 2: Antidepressant-Like Behavior
In a controlled experiment using rodent models, researchers administered this compound over several weeks. Behavioral assessments demonstrated a marked decrease in depressive-like symptoms compared to control groups.
Mechanism of Action
The mechanism of action of N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences in molecular features and physicochemical properties of the target compound and its analogs:
Key Observations :
- Lipophilicity : The target compound’s N-butyl-N-methyl groups increase lipophilicity compared to analogs with ethyl () or hydroxyethyl () substituents. This may enhance membrane permeability but reduce aqueous solubility .
- Aromatic vs. Aliphatic Substituents : The N-(p-tolyl) analog () exhibits higher molecular weight and aromaticity, likely influencing π-π stacking interactions in biological targets .
- Hydrogen Bonding : HCC11 () and apixaban () engage in hydrogen bonding via amide or heterocyclic groups, critical for target binding. The target compound’s alkyl chains may limit such interactions unless the carboxamide participates .
Biological Activity
N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS Number: 1220017-77-5) is a synthetic compound belonging to the pyrazolo[4,3-c]pyridine class. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its structure is characterized by a tetrahydro-pyrazole ring fused to a pyridine moiety, which is known to influence its pharmacological properties.
- Molecular Formula : C₁₂H₂₁ClN₄O
- Molecular Weight : 272.78 g/mol
- MDL Number : MFCD13562296
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against various pathogens, particularly those classified under the ESKAPE panel—known for their multidrug resistance. The compound has demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Findings :
- Mycobacterium tuberculosis : MIC of 26.7 mM was reported, indicating potential for further development as an anti-tuberculosis agent .
- ESKAPE Pathogens : Initial screenings showed promising growth inhibition against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.
| Pathogen | MIC (mM) |
|---|---|
| Mycobacterium tuberculosis | 26.7 |
| Staphylococcus aureus | TBD |
| Pseudomonas aeruginosa | TBD |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Preliminary results indicate that it may inhibit key inflammatory mediators such as COX enzymes.
Inhibition Potency :
- Compounds derived from similar pyrazolo structures have shown IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes . While specific IC50 values for N-butyl-N-methyl derivatives are yet to be published, the structural similarities suggest comparable activity.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Example Compound 1 | 19.45 | 42.1 |
| Example Compound 2 | TBD | TBD |
Study on Antimicrobial Efficacy
A comprehensive study examined the antimicrobial properties of N-butyl-N-methyl derivatives against a variety of resistant bacterial strains. The study utilized disk diffusion methods followed by serial dilution to determine MIC values. Results indicated that several derivatives exhibited significant antibacterial activity when compared to standard antibiotics like nitrofurantoin and ciprofloxacin .
Q & A
Q. What are the key considerations for optimizing the synthesis of pyrazolo[4,3-c]pyridine derivatives like N-butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters, such as substituent groups, solvents, and catalysts. For example:
- Substituent Effects : Alkyl chain length (e.g., propyl vs. methoxyethyl) significantly impacts yield, as seen in analogs with 30–45% yields depending on steric and electronic factors .
- Coupling Reagents : Use carbodiimides (e.g., CDI) for amide bond formation in DMF, followed by HCl salt precipitation .
- Purification : Recrystallization from ethanol/water mixtures improves purity, as evidenced by sharp melting points (e.g., 84–143°C) .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer:
- NMR Analysis : Assign peaks using and NMR to confirm regiochemistry and substitution patterns. For example, pyrazole protons typically resonate at δ 6.5–7.5 ppm, while tetrahydropyridine protons appear as multiplet signals in δ 1.5–3.5 ppm .
- Mass Spectrometry : Confirm molecular weight via ESI-MS, ensuring the [M+H] ion matches the theoretical value (e.g., m/z 281 for CHNOCl) .
- X-ray Crystallography : Refine structures using SHELXL for high-resolution data, validating bond lengths and angles against Etter’s hydrogen-bonding principles .
Q. What safety protocols are critical during experimental handling?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Perform reactions in fume hoods to avoid inhalation of HCl fumes .
- Waste Management : Segregate halogenated byproducts for professional disposal to comply with environmental regulations .
Advanced Research Questions
Q. How can quantitative structure-activity relationship (QSAR) models be applied to study this compound’s biological activity?
Methodological Answer:
- Parameter Selection : Use hydrophobic (π), electronic (σ), and steric (van der Waals volume) descriptors to correlate with receptor binding, as demonstrated for pyrazolo[4,3-c]pyridine analogs displacing []prazosin .
- Statistical Validation : Apply multiple linear regression (MLR) with cross-validation (e.g., leave-one-out) to ensure model robustness. A study on 3-aryl derivatives achieved R > 0.85 using these parameters .
Q. What computational methods are effective for analyzing conformational stability and hydrogen-bonding networks?
Methodological Answer:
- Conformational Analysis : Use Cremer-Pople puckering coordinates to quantify ring distortions in the tetrahydropyridine moiety, comparing DFT-optimized geometries with crystallographic data .
- Hydrogen Bonding : Apply graph-set analysis (e.g., Etter’s rules) to classify intermolecular interactions in crystal lattices, identifying motifs like chains that stabilize packing .
Q. How can high-throughput crystallography improve structural validation?
Methodological Answer:
- Automated Pipelines : Integrate SHELXC/D/E for rapid phase determination, particularly with twinned or low-resolution data. For example, SHELXPRO interfaces with macromolecular refinement tools to resolve disorder in pyrazole rings .
- Validation Metrics : Check CIF files using PLATON’s ADDSYM to detect missed symmetry and verify Hirshfeld surfaces for intermolecular contacts .
Q. What experimental strategies resolve contradictions in biological activity data across analogs?
Methodological Answer:
Q. How can reaction path search methods (e.g., ICReDD’s approach) optimize derivative synthesis?
Methodological Answer:
- Quantum Chemical Calculations : Simulate reaction pathways (e.g., transition states for cyclization steps) using Gaussian or ORCA to predict regioselectivity .
- Machine Learning : Train models on existing reaction datasets (e.g., Reaxys) to recommend optimal conditions (e.g., solvent, temperature) for novel analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
